molecular formula C29H54N8O8S2 B12530173 L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine CAS No. 819802-82-9

L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine

Cat. No.: B12530173
CAS No.: 819802-82-9
M. Wt: 706.9 g/mol
InChI Key: MYGBASGOZVFWSL-HKZQYKGFSA-N
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Description

L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine is a complex peptide composed of six amino acids: lysine, valine, asparagine, isoleucine, cysteine, and methionine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amine group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents, such as carbodiimides, can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction leads to free thiol groups.

Scientific Research Applications

L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine has several scientific research applications:

    Chemistry: It serves as a model peptide for studying peptide synthesis and modification techniques.

    Biology: It is used in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: This peptide can be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It can be utilized in the development of peptide-based materials and biocatalysts.

Mechanism of Action

The mechanism of action of L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cysteine residue can form disulfide bonds, which are crucial for maintaining the structural integrity of proteins. Additionally, the peptide’s sequence can influence its binding affinity and specificity for different targets.

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-L-isoleucyl-L-asparaginyl-L-valyl-L-asparaginyl-L-valine: This peptide has a similar structure but differs in the sequence and composition of amino acids.

    L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-Proline: Another peptide with a different sequence and functional properties.

Uniqueness

L-Lysyl-L-valyl-L-asparaginyl-L-isoleucyl-L-cysteinyl-L-methionine is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This feature can significantly impact the peptide’s stability and functionality in various applications.

Properties

CAS No.

819802-82-9

Molecular Formula

C29H54N8O8S2

Molecular Weight

706.9 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C29H54N8O8S2/c1-6-16(4)23(28(43)35-20(14-46)26(41)33-18(29(44)45)10-12-47-5)37-25(40)19(13-21(32)38)34-27(42)22(15(2)3)36-24(39)17(31)9-7-8-11-30/h15-20,22-23,46H,6-14,30-31H2,1-5H3,(H2,32,38)(H,33,41)(H,34,42)(H,35,43)(H,36,39)(H,37,40)(H,44,45)/t16-,17-,18-,19-,20-,22-,23-/m0/s1

InChI Key

MYGBASGOZVFWSL-HKZQYKGFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Origin of Product

United States

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